molecular formula C21H28N2O2 B252749 N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine

N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine

Cat. No. B252749
M. Wt: 340.5 g/mol
InChI Key: WHLSBAKUOAJCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine, also known as BMB-205, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in depth. In

Scientific Research Applications

N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug discovery. In neuroscience, N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine has been investigated for its ability to modulate the activity of certain neurotransmitter receptors, such as the dopamine D2 receptor. In pharmacology, N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine has been tested for its potential as a lead compound for developing new drugs that target specific receptors. In drug discovery, N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine has been used as a tool compound to investigate the structure-activity relationships of related compounds.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine involves its binding to specific receptors in the brain and other tissues. This binding can lead to changes in the activity of these receptors, which can in turn affect various physiological processes. For example, N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine has been found to modulate the release of dopamine in the brain, which can affect mood and behavior.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine has been found to have a range of biochemical and physiological effects, including changes in neurotransmitter release, receptor activity, and gene expression. These effects can have implications for a variety of physiological processes, such as mood regulation, cognitive function, and cardiovascular function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine in lab experiments is its high purity and yield, which makes it a reliable tool compound for investigating the structure-activity relationships of related compounds. However, one limitation of using N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine is that its effects can be relatively specific to certain receptors and tissues, which may limit its usefulness in certain research areas.

Future Directions

There are several future directions in the study of N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine, including further investigation of its mechanism of action, exploration of its potential as a lead compound for drug development, and examination of its effects on various physiological processes. Additionally, there is potential for the development of new compounds based on the structure of N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine, which could have even greater efficacy and specificity for certain receptors and tissues.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine involves several steps, including the reaction of 4-(benzyloxy)benzyl chloride with 3-(4-morpholinyl)propylamine, followed by purification and characterization of the resulting product. This synthesis method has been optimized to yield high purity and yield of N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine, making it a reliable method for producing this compound for scientific research purposes.

properties

Product Name

N-[4-(benzyloxy)benzyl]-N-[3-(4-morpholinyl)propyl]amine

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

3-morpholin-4-yl-N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C21H28N2O2/c1-2-5-20(6-3-1)18-25-21-9-7-19(8-10-21)17-22-11-4-12-23-13-15-24-16-14-23/h1-3,5-10,22H,4,11-18H2

InChI Key

WHLSBAKUOAJCDG-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNCC2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

C1COCCN1CCCNCC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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